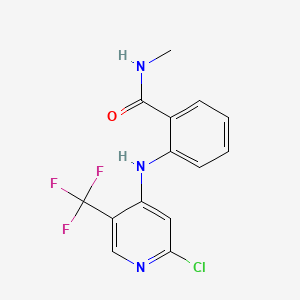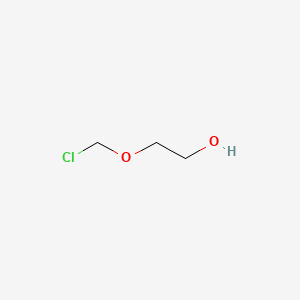
2-(Chloromethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)ethanol is an organic compound with the molecular formula C3H7ClO2. It is a chlorinated ether alcohol, characterized by the presence of both a chloro group and an ethoxy group attached to an ethanol backbone . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Chloromethoxy)ethanol can be synthesized through the reaction of ethylene glycol with thionyl chloride. The reaction typically involves the following steps:
- Ethylene glycol is reacted with thionyl chloride (SOCl2) under controlled conditions.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through distillation or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and advanced purification techniques to meet the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or ethers.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various ethers and esters.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, solvents, and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)ethanol involves its reactivity due to the presence of both the chloro and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but with an additional ethoxy group.
2-Chloroethanol: Lacks the methoxy group, making it less versatile in certain reactions.
Diethylene glycol monochlorohydrin: Contains an additional ethylene glycol unit, making it more complex
Uniqueness
2-(Chloromethoxy)ethanol is unique due to its specific combination of chloro and methoxy groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(chloromethoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYXJHJNPWEKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

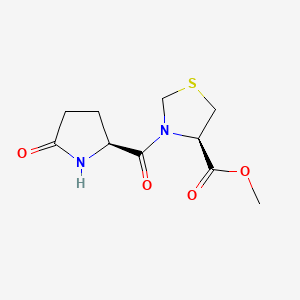
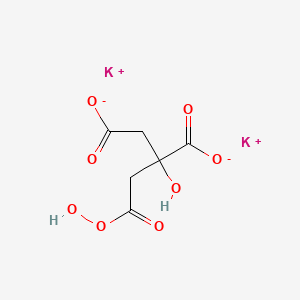
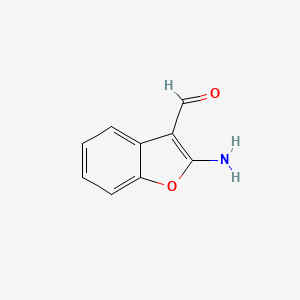
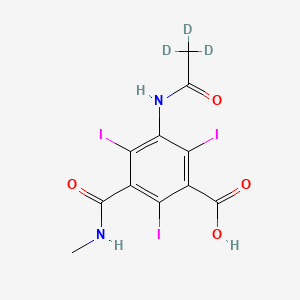
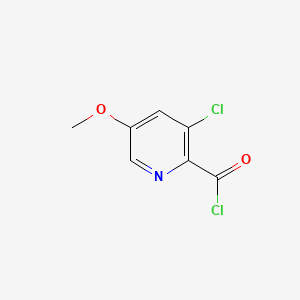
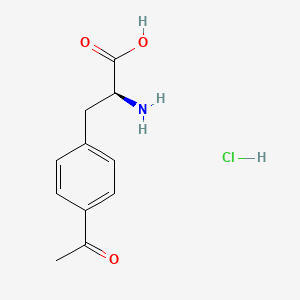
![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)
